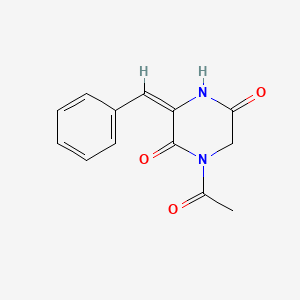

1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione

Description

BenchChem offers high-quality 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

(3E)-1-acetyl-3-benzylidenepiperazine-2,5-dione |

InChI |

InChI=1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7+ |

InChI Key |

MJCOATFQVUUHFN-YRNVUSSQSA-N |

Isomeric SMILES |

CC(=O)N1CC(=O)N/C(=C/C2=CC=CC=C2)/C1=O |

Canonical SMILES |

CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Activity of Acetylated Benzylidene Diketopiperazine Derivatives

Abstract

Diketopiperazines (DKPs) represent a class of cyclic dipeptides that are ubiquitous in nature and serve as privileged scaffolds in medicinal chemistry due to their rigid conformation and diverse biological activities.[1][2][3] This technical guide focuses on a specific, synthetically modified subclass: acetylated benzylidene diketopiperazine derivatives. We will provide an in-depth exploration of their synthesis, a comprehensive analysis of their biological activities—most notably their anticancer and antimicrobial properties—and the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights supported by pathway diagrams, and a forward-looking perspective on the therapeutic potential of these compounds.

Introduction: The Significance of the Diketopiperazine Scaffold

2,5-Diketopiperazines (2,5-DKPs) are six-membered heterocyclic rings formed from the condensation of two α-amino acids.[2] This rigid cyclic structure confers higher stability against enzymatic degradation compared to their linear peptide counterparts, making them attractive frameworks for drug discovery.[4][5] Natural and synthetic DKPs exhibit a wide spectrum of pharmacological activities, including antiviral, antifungal, antibacterial, and antitumor properties.[3][6]

The introduction of a benzylidene moiety at the C-3 or C-6 position of the DKP ring creates an α,β-unsaturated system, which often enhances biological activity. Further modification through acetylation at the nitrogen atoms of the DKP core can modulate the compound's lipophilicity, cell permeability, and interaction with biological targets. This guide specifically delves into the synthesis and bioactivity of these N-acetylated benzylidene DKP derivatives, highlighting their potential as next-generation therapeutic agents.

Synthesis of Acetylated Benzylidene Diketopiperazine Derivatives

The synthesis of acetylated benzylidene DKPs is typically achieved through a multi-step process that allows for structural diversity. A common and efficient method involves the condensation of an N-acetylated DKP precursor with an appropriate benzaldehyde derivative.

General Synthetic Protocol

A reliable method for preparing (3Z)-1-Acetyl-3-benzylidene-2,5-diketopiperazine involves the reaction of 1,4-Diacetyl piperazine-2,5-dione with benzaldehyde in the presence of a base.[1]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 1,4-Diacetyl piperazine-2,5-dione (1.0 eq) in dry Dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

-

Base and Aldehyde Addition: Add Cesium Carbonate (Cs₂CO₃) (1.0 eq) to the solution, followed by the dropwise addition of the desired benzaldehyde (0.7-0.9 eq).

-

Reaction: Stir the mixture at room temperature for approximately 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as Ethyl Acetate (EtOAc) (3x).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired acetylated benzylidene diketopiperazine.

Causality Insight: The use of a strong base like Cesium Carbonate is crucial for deprotonating the α-carbon of the DKP ring, facilitating the aldol condensation with the benzaldehyde. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of acetylated benzylidene DKPs.

Biological Activities of Acetylated Benzylidene DKP Derivatives

These compounds have demonstrated significant potential in several therapeutic areas, primarily driven by their cytotoxicity against cancer cells and their inhibitory effects on microbial growth.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activities of benzylidene DKP derivatives.[4][5][7] The introduction of the acetyl group and various substituents on the benzylidene ring allows for the fine-tuning of this activity.

Mechanism of Action: A primary mechanism of anticancer action for many DKP derivatives is the inhibition of tubulin polymerization.[8][9] By binding to tubulin, these compounds disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[4]

Signaling Pathway: Microtubule Disruption and Apoptosis Induction

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Quantitative Data Summary: The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| (3Z,6Z)-3-benzylidene-6-(...)-DKP (Comp. 11) | A549 (Lung) | 1.2 | [4] |

| (3Z,6Z)-3-benzylidene-6-(...)-DKP (Comp. 11) | HeLa (Cervical) | 0.7 | [4] |

| Diketopiperazine Derivative 'b' | BxPC-3 (Pancreatic) | 0.0009 | [8] |

| Diketopiperazine Derivative 'b' | NCI-H460 (Lung) | 0.0041 | [8] |

Note: The specific structures for "Compound 11" and "Derivative 'b'" can be found in the cited literature. The table demonstrates the potent, often nanomolar to low-micromolar, activity of these scaffolds.

Antimicrobial and Antiviral Activity

The DKP scaffold is a well-established pharmacophore for antimicrobial agents.[10][11][12] Benzylidene DKP derivatives have shown activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[10]

Mechanism of Action: While not always fully elucidated, the antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential cellular processes. Some DKPs are also known to interfere with bacterial communication systems, such as quorum sensing, which is crucial for biofilm formation and virulence.[11][12]

In addition to antibacterial and antifungal properties, certain N-substituted benzylidene DKP derivatives have been evaluated for their antiviral activities, for instance, against the influenza virus.[1] These compounds may act by inhibiting viral neuraminidase, an enzyme critical for the release of new virus particles from infected cells.[1]

Quantitative Data Summary:

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| N-substituted DKPs | Influenza Virus (H5N2) | Inhibition | Negative propagation at 25 µg/mL | [1] |

| Diastereomeric DKPs | S. aureus (MRSA) | MIC | 4–8 µM | [10] |

| Cyclo-(...) DKP | E. coli | MIC | 16 µg/mL | [13] |

| Cyclo-(...) DKP | S. aureus | MIC | 22 µg/mL | [13] |

Structure-Activity Relationship (SAR) Insights

The biological activity of acetylated benzylidene DKPs is highly dependent on their chemical structure. Key relationships have been observed:

-

The Benzylidene Moiety: The substitution pattern on the aromatic ring is a critical determinant of activity. Electron-donating groups (e.g., methoxy) or specific hydrophobic groups (e.g., naphthalene) at certain positions can enhance anticancer potency.[4][5] Conversely, electron-withdrawing groups may sometimes decrease activity.[4]

-

N-Acetylation: Acetylation of the DKP nitrogen atoms can influence the molecule's overall conformation and ability to form hydrogen bonds with target proteins. This modification can also impact solubility and cell permeability.

-

Stereochemistry: The stereochemistry at the C-3 and C-6 positions of the DKP ring can drastically alter the three-dimensional shape of the molecule, leading to significant differences in biological activity among stereoisomers.[10]

SAR Logic Diagram

Caption: Key structural modifications influencing the bioactivity of DKP derivatives.

Key Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized assays are essential. Below are protocols for two fundamental biological assays.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the acetylated benzylidene DKP derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by spectrophotometry after a defined incubation period.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the DKP derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria, which corresponds to approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Future Perspectives and Conclusion

Acetylated benzylidene diketopiperazine derivatives are a compelling class of compounds with significant therapeutic potential. Their potent anticancer and antimicrobial activities, coupled with their synthetic tractability, make them prime candidates for further drug development.

Future research should focus on:

-

Mechanism Deconvolution: Expanding our understanding of their precise molecular targets beyond tubulin and elucidating their mechanisms of antimicrobial action.

-

Pharmacokinetic Optimization: Modifying the core scaffold and its substituents to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing in vivo efficacy and reducing potential toxicity.

-

Combinatorial Therapies: Investigating the synergistic effects of these DKPs when combined with existing anticancer or antimicrobial drugs to enhance efficacy and overcome resistance.[14]

References

-

Wong, Y.-C., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. PMC. Available at: [Link]

-

Tan, S., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. Available at: [Link]

-

Li, Y., et al. (2018). Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. PMC. Available at: [Link]

-

Dinsmore, C. J. & Beshore, D. C. (2018). Diketopiperazines Involved in Mimicking Enzyme Active Sites. SpringerLink. Available at: [Link]

-

Scribd. (n.d.). Synthesis of Monobenzylidene Diketopiperazine. Available at: [Link]

-

Lin, X., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. Available at: [Link]

-

Houston, D. R., et al. (2016). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. PMC. Available at: [Link]

-

ResearchGate. (2007). Diketopiperazines: Biological Activity and Synthesis. Available at: [Link]

-

RSC Publishing. (2018). Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. Available at: [Link]

-

van der Merwe, E., et al. (2008). The synthesis and anticancer activity of selected diketopiperazines. PubMed. Available at: [Link]

-

Szałaj, N., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. MDPI. Available at: [Link]

-

Kelleher, A. I., et al. (2021). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. PMC. Available at: [Link]

-

Tan, S., et al. (2023). Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5- Diketopiperazines. Preprints.org. Available at: [Link]

-

Goher, S. S., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Europe PMC. Available at: [Link]

-

Lin, X., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. Available at: [Link]

-

Goodman, M. & Temussi, P. A. (1985). Structure-activity relationship of a bitter diketopiperazine revisited. PubMed. Available at: [Link]

-

Taylor & Francis eBooks. (n.d.). PAF Inhibitory Activity of Diketopiperazines: Structure-Activity Relat. Available at: [Link]

-

Li, Z., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. Available at: [Link]

-

Oger, A., et al. (2025). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). MDPI. Available at: [Link]

-

ResearchGate. (2025). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Available at: [Link]

-

Wang, Y., et al. (2025). A New Route for the Synthesis of N-Substituted Diketopiperazine Derivatives. Korean Chemical Society. Available at: [Link]

-

de Carvalho, M. P. & Abraham, W.-R. (2012). Antimicrobial and Biofilm Inhibiting Diketopiperazines. SciSpace. Available at: [Link]

-

ACS Publications. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. Available at: [Link]

-

Wikipedia. (2024). 2,5-Diketopiperazine. Available at: [Link]

-

Ravi, C., et al. (2012). Activity and synergistic antimicrobial activity between diketopiperazines against bacteria in vitro. PubMed. Available at: [Link]

-

Bentham Science Publisher. (2012). Antimicrobial and Biofilm Inhibiting Diketopiperazines. Available at: [Link]

Sources

- 1. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. mdpi.com [mdpi.com]

- 14. Activity and synergistic antimicrobial activity between diketopiperazines against bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione in Drug Discovery

Abstract

The piperazine-2,5-dione, or diketopiperazine (DKP), scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse pharmacological activities.[1][2] This technical guide explores the therapeutic potential of a specific derivative, 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione , a compound at the intersection of several key structural motifs known to confer biological activity. While direct biological data on this exact molecule is sparse, this document synthesizes information from closely related analogues to build a robust hypothesis for its potential as an anticancer agent. We will detail its chemical rationale, propose a validated synthetic route, outline a comprehensive screening workflow for biological validation, and discuss its potential mechanisms of action, providing a roadmap for its investigation in a drug discovery context.

Introduction: The Piperazine-2,5-dione Core as a Versatile Pharmacophore

Piperazine-2,5-diones are the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids.[2][3] Their rigid, conformationally constrained six-membered ring structure makes them ideal scaffolds for presenting diverse chemical functionalities in a well-defined three-dimensional space, overcoming the planar limitations of many conventional drug molecules.[4] This structural rigidity often translates to improved resistance against enzymatic degradation compared to linear peptides.[5]

Natural and synthetic DKPs have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3][6] Notably, the marine-derived DKP, Plinabulin, is in late-stage clinical trials for non-small cell lung cancer, highlighting the clinical viability of this chemical class.[4][7]

The subject of this guide, 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione (Molecular Formula: C₁₃H₁₂N₂O₃), incorporates three key features that suggest significant therapeutic, particularly anticancer, potential:

-

The Piperazine-2,5-dione Core: The foundational privileged scaffold.

-

The 3-Phenylmethylidene Group: An unsaturated exocyclic double bond at the 3-position is a structural feature frequently associated with potent cytotoxicity in cancer cells.[5][8]

-

The 1-Acetyl Group: N-acylation can enhance the molecule's lipophilicity, potentially improving membrane permeability and bioavailability, which are often limiting factors for DKP derivatives.[9][10]

This guide will deconstruct the therapeutic hypothesis for this molecule and provide the scientific framework for its systematic evaluation.

Chemical Rationale and Proposed Synthesis

The logical starting point for investigating any new chemical entity is a reliable and scalable synthetic route. The synthesis of 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione can be approached by building upon established methods for creating substituted DKPs.[11] A common and effective strategy involves a condensation reaction from the pre-formed piperazine-2,5-dione core (glycine anhydride).

Proposed Synthetic Workflow

The synthesis can be logically divided into two main steps: the Knoevenagel-type condensation to install the phenylmethylidene group, followed by N-acetylation.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione.

Materials:

-

Piperazine-2,5-dione (Glycine anhydride)

-

Benzaldehyde

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

-

Pyridine

-

Ethanol

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Step 1: Synthesis of 3-(Phenylmethylidene)piperazine-2,5-dione

-

Combine piperazine-2,5-dione (1.0 eq), benzaldehyde (1.1 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (5-10 volumes).

-

Heat the mixture to reflux (approx. 140°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, then pour it into ice-cold water.

-

Stir vigorously until a solid precipitate forms.

-

Collect the crude product by vacuum filtration, wash thoroughly with water, and then with cold ethanol to remove residual starting materials.

-

Dry the solid product under vacuum. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione

-

Dissolve the dried 3-(phenylmethylidene)piperazine-2,5-dione (1.0 eq) in a mixture of pyridine (3-5 volumes) and acetic anhydride (2-3 eq).

-

Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench by slowly adding the mixture to ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound using silica gel column chromatography to obtain the pure 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione. The reported melting point is 208-209 °C.[12]

-

Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Hypothesized Biological Activity: An Anticancer Agent

Based on extensive literature on structurally related 3,6-diunsaturated 2,5-DKPs, the primary therapeutic potential of 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione is hypothesized to be in oncology .[1][8] Many analogues exhibit potent cytotoxic effects against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer.[9][13]

Potential Mechanism of Action

The likely mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8] The phenylmethylidene group, an electron-rich system, can participate in interactions with biological targets. One plausible hypothesis is the inhibition of critical cell cycle proteins or the induction of cellular stress pathways leading to apoptosis.

Studies on similar compounds have shown they can block cell cycle progression at the G2/M phase.[8][13] This prevents cancer cells from dividing and proliferating. Concurrently, these compounds can trigger intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling and elimination of the cancer cells. Some DKP derivatives have also been identified as Histone Deacetylase (HDAC) inhibitors, an established anticancer mechanism.[14]

Proposed Experimental Validation Workflow

To systematically evaluate the therapeutic potential of 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione, a tiered screening approach is recommended. This workflow ensures a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.[15]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Incubation: Remove the old medium from the cells and add the medium containing the test compound. Incubate for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

-

Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the fluorescence intensity histograms. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[8]

Data Presentation and Interpretation

The results from the initial screening should be summarized for clear interpretation and comparison with literature compounds.

Table 1: Hypothetical Cytotoxicity Data for 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 1.2 |

| HeLa | Cervical Carcinoma | 0.7 |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| HCT116 | Colorectal Carcinoma | 1.8 |

| Plinabulin (Ref) | Various | ~0.1 - 1.0 |

Data for the title compound is hypothetical, based on activities of similar structures reported in the literature.[13]

Interpretation: An IC₅₀ value in the low single-digit micromolar or sub-micromolar range would be considered a potent hit, warranting progression to mechanistic studies.[8][9] Evidence of G2/M phase arrest from flow cytometry would strongly support the hypothesized mechanism of action and align this compound with other known 3-benzylidene-2,5-DKP anticancer agents.

Conclusion and Future Directions

1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione represents a promising, albeit underexplored, molecule for drug discovery. Its chemical architecture, combining the privileged DKP scaffold with a cytotoxic-conferring phenylmethylidene group and a potentially bioavailability-enhancing N-acetyl moiety, provides a strong rationale for its investigation as an anticancer agent.

The synthetic and experimental workflows detailed in this guide provide a clear and scientifically rigorous path for its evaluation. Positive results from this initial cascade—specifically, potent low-micromolar cytotoxicity and evidence of G2/M cell cycle arrest—would establish a firm foundation for a lead optimization program. Future work would involve synthesizing analogues to establish a Structure-Activity Relationship (SAR), performing further mechanistic studies (e.g., Western blots for apoptotic and cell cycle proteins), and eventually progressing the most promising candidates to in vivo animal models.

References

-

Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]

-

Wang, L., Yu, Y., Yin, X., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

-

Sun, Z., Wang, S., Yuan, Q., et al. (2022). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 20(10), 629. [Link]

-

Li, S., Tian, Y., Wu, Y., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Molecules, 26(11), 3298. [Link]

-

Riou, M., Giraud, A., & Le Goff, G. (2023). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). International Journal of Molecular Sciences, 24(19), 14936. [Link]

-

El-Faham, A., Al-Otaibi, E., & Ghabbour, H. A. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Medicinal Chemistry, 31. [Link]

-

Wikipedia contributors. (2023). Diketopiperazine. Wikipedia, The Free Encyclopedia. [Link]

-

Prud'homme, J., & Ganton, M. (2018). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Tetrahedron, 74(5), 589-598. [Link]

-

Li, Y., Wang, Y., Zhang, Y., et al. (2019). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 9(56), 32677-32681. [Link]

-

Aslam, M., et al. (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 14(4), 254-264. [Link]

-

Al-Otaibi, E., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. European Review for Medical and Pharmacological Sciences, 28(15), 5865-5878. [Link]

-

Chemical Synthesis Database. (3Z)-1-acetyl-3-benzylidene-2,5-piperazinedione. [Link]

-

Xu, Z., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 28(11), 4381. [Link]

-

Xu, Z., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Research Square. [Link]

-

Xu, Z., et al. (2023). Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Preprints.org. [Link]

-

Al-Otaibi, E., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5- dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated. Alnoor Digital Repository. [Link]

-

Sharma, R., et al. (2014). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 82, 440-482. [Link]

-

ChemistrySelect. (2022). Substituted Piperazine-2,5-dione Derivatives: Synthesis, Neuroprotective and Adjuvant Activity. tlooto. [Link]

-

Zhang, H., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 610178. [Link]

-

Pérez-Vásquez, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors...for Alzheimer′s Disease. Molecules, 28(14), 5543. [Link]

-

Wang, Y., et al. (2020). Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors. Chemical and Pharmaceutical Bulletin, 68(6), 559-565. [Link]

-

Sung, D. D., et al. (1999). Reactivity and Reaction Mechanism for Reactions of 1,1 '-(Azodicarbonyl) dipiperidine with Triphenylphosphines. Bulletin of the Korean Chemical Society, 20(8), 935-938. [Link]

Sources

- 1. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

History of Perkin condensation in synthesizing piperazine-2,5-dione derivatives

The Perkin-Aldol Continuum in Diketopiperazine Synthesis: From Classical Mechanisms to the Plinabulin Protocol

Executive Summary

The modification of piperazine-2,5-diones (diketopiperazines or DKPs) via the condensation of aldehydes at the C3 and C6 positions is a cornerstone of heterocyclic drug synthesis. While formally classified as a Knoevenagel or Aldol-type condensation, this reaction historically relies on "Perkin conditions" (acid anhydrides and alkali salts) to overcome the high

Part 1: Historical Genesis & Mechanistic Evolution

The Reactivity Paradox

The core challenge in functionalizing the DKP ring is the acidity of the

Early attempts to condense benzaldehyde with DKP using weak bases failed. It was the application of Perkin condensation conditions —specifically the use of acetic anhydride (

The "Perkin" Activation (The Gallina-Liberatori Mechanism)

While the classic Perkin reaction synthesizes cinnamic acids, its application to DKPs operates via a unique activation mechanism. The presence of

-

Step 1: N-Activation. The anhydride acetylates the amide nitrogens. The electron-withdrawing acetyl groups significantly increase the acidity of the C3/C6 protons (lowering

to ~18-20). -

Step 2: Condensation. The now-activated methylene group undergoes deprotonation by the acetate base, followed by nucleophilic attack on the aldehyde.

-

Step 3: Elimination.

-elimination of water (often aided by the anhydride) yields the exocyclic double bond.

Critical Insight: The "Perkin" label in this context refers to the reagent system (

Part 2: Visualizing the Pathway

The following diagram illustrates the critical role of N-acetylation in facilitating the condensation, a nuance often missed in general organic chemistry texts.

Figure 1: The "Perkin-Activation" pathway showing N-acetylation as the prerequisite for C3-condensation under classical conditions.

Part 3: Strategic Protocols

Researchers must choose between Thermodynamic Control (Classical) and Kinetic Control (Modern).

Protocol A: Classical Perkin-Type Condensation

Best for: Symmetrical 3,6-bis(benzylidene) derivatives where harsh conditions are tolerable.

Reagents:

-

Glycine Anhydride (1.0 equiv)

-

Aromatic Aldehyde (4.0 equiv)

-

Sodium Acetate (

, anhydrous, 4.0 equiv) -

Acetic Anhydride (

, solvent volume)

Methodology:

-

Slurry Formation: Suspend glycine anhydride and

in -

Thermal Activation: Heat to

for 8–12 hours. The mixture will initially clear (N-acetylation) and then precipitate the product. -

Workup: Cool to room temperature. Pour the slurry into ice water to hydrolyze excess anhydride.

-

Purification: Filter the precipitate. Wash with hot ethanol to remove unreacted aldehyde and mono-condensed byproducts.

Why it works: The high temperature drives the reversible aldol step and the irreversible dehydration. The excess anhydride ensures the DKP remains N-activated throughout the reaction.

Protocol B: The Gallina-Liberatori Modification (Modern)

Best for: Mono-substituted DKPs and acid-sensitive substrates.

Reagents:

-

1,4-Diacetyl-piperazine-2,5-dione (Pre-synthesized)[1]

-

Aldehyde (1.0 equiv)

-

Base: Potassium tert-butoxide (

) or Cesium Carbonate ( -

Solvent: DMF or t-Butanol

Methodology:

-

Pre-activation: Dissolve 1,4-diacetyl-DKP in DMF under

. -

Controlled Addition: Add the aldehyde, followed by dropwise addition of

(1.0 equiv) at -

Reaction: Stir at

for 2-4 hours. -

Quench: Pour into phosphate buffer (pH 7).

-

Deacetylation (Optional): If the N-acetyl group remains, treat with hydrazine hydrate in MeOH to reveal the free NH lactam.

Part 4: Case Study — The Plinabulin Synthesis

Plinabulin (NPI-2358) is a vascular disrupting agent derived from the marine natural product phenylahistin. Its synthesis represents the apex of DKP condensation chemistry, requiring regioselective installation of a tert-butyl imidazole aldehyde.

Data Comparison: Base Efficiency in Plinabulin Precursor Synthesis Reaction of N-acetyl-DKP with imidazole-4-carboxaldehyde

| Base System | Solvent | Temp ( | Yield (%) | Selectivity (Z/E) | Notes |

| 140 | 35% | 60:40 | Significant tar formation (Perkin conditions) | ||

| DMF | 80 | <10% | N/A | Base too weak for C-H abstraction | |

| DMF | 0 | 68% | 95:5 | Gallina conditions; high Z-selectivity | |

| DMF | 25 | 82% | 98:2 | Optimal Protocol (Yokokawa) |

The Optimized Plinabulin Workflow

The following workflow demonstrates the modern "One-Pot" adaptation where the N-acetyl activation and condensation are telescoped.

Figure 2: The optimized synthetic route for Plinabulin, highlighting the critical condensation step mediated by Cesium Carbonate.

Part 5: References

-

Sasaki, T. (1921). Condensation of Glycine Anhydride with Aldehydes.[2] Journal of Biochemistry, 1, 15-29. Link

-

Gallina, C., & Liberatori, A. (1974).[3] Condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes.[1][3][4] Tetrahedron, 30(5), 667-673. Link

-

Yokokawa, F., et al. (2002). Total Synthesis of Phenylahistin and its Analogues. Chemical & Pharmaceutical Bulletin, 50(12), 1538-1541. Link

-

Nicholson, B., et al. (2006). NPI-2358 is a tubulin-depolymerizing agent: in-vitro evidence for activity as a tumor vascular-disrupting agent. Anti-Cancer Drugs, 17(1), 25-31. Link

-

Wang, Y., et al. (2012). Solid-Phase Synthesis of 3,6-Disubstituted-2,5-Diketopiperazines. Journal of Combinatorial Chemistry (ACS Combinatorial Science), 14, 150-155. Link

Sources

Pharmacophore modeling of 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione

An In-Depth Technical Guide to the Pharmacophore Modeling of 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione Derivatives

Executive Summary

The piperazine-2,5-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroactive properties.[1][2][3] This guide focuses on a specific derivative, 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione, as a representative molecule to detail the process of pharmacophore modeling—a cornerstone of modern computer-aided drug design (CADD).[4][5] As a senior application scientist, this document provides not just a protocol, but the strategic reasoning behind methodological choices, ensuring a robust and scientifically sound approach. We will explore both ligand-based and structure-based modeling techniques, delve into the critical process of model validation, and illustrate the application of a validated model in virtual screening to identify novel hit compounds.[6][7] This whitepaper is intended for researchers and drug development professionals seeking to leverage pharmacophore modeling to accelerate their discovery pipelines.

Part 1: Foundational Concepts

The Piperazine-2,5-dione Scaffold: A Versatile Core

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are cyclic dipeptides that represent a structurally diverse and biologically significant class of molecules.[8][9] Their rigid conformation, combined with multiple sites for functionalization, makes them ideal scaffolds for mimicking peptide secondary structures and presenting pharmacophoric features in a defined spatial orientation.[10] This versatility has led to the development of DKP derivatives with a wide array of therapeutic applications, from histone deacetylase (HDAC) inhibitors for cancer therapy to agents targeting the central nervous system.[1][3] The subject of this guide, 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione, contains the core DKP ring system, an N-acetyl group, and a benzylidene substituent, providing a rich set of chemical features for molecular recognition.

Principles of Pharmacophore Modeling

The concept of a pharmacophore, first articulated by Paul Ehrlich, describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response.[6][11] In computational terms, a pharmacophore model is a 3D map of these key features.[12] Modern pharmacophore modeling software can identify several common feature types:

-

Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., sp² or sp³ oxygen, nitrogen).

-

Hydrogen Bond Donor (HBD): A hydrogen atom attached to an electronegative atom (e.g., in -OH, -NH groups).

-

Hydrophobic (HY): A non-polar group (e.g., aliphatic chains, isopropyl, methyl groups).

-

Aromatic Ring (AR): A planar, cyclic, conjugated system (e.g., a phenyl ring).

-

Positive/Negative Ionizable (PI/NI): A group that is likely to be charged at physiological pH (e.g., amine, carboxylic acid).

A pharmacophore model transcends the simple 2D chemical structure, providing an abstract representation of the crucial interactions, making it an invaluable tool for scaffold hopping to discover novel chemical entities.[13]

Strategic Approaches: Ligand-Based vs. Structure-Based Modeling

The choice of a pharmacophore modeling strategy is dictated by the available data.[4][7]

-

Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown, but a set of ligands with known biological activities is available.[7] The fundamental assumption is that these molecules bind to the same target site in a similar conformation, and by aligning them, one can extract the common chemical features responsible for their activity.

-

Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target macromolecule (e.g., a protein from X-ray crystallography) is available, an SBPM approach is preferred.[14][15] This method analyzes the key interaction points within the target's binding site, either from a co-crystallized ligand or by identifying complementary chemical features of the active site itself.[16] SBPM has the advantage of being able to describe the entire interaction capability of the protein pocket, potentially identifying novel binding modes.[14]

Part 2: Ligand-Based Pharmacophore Modeling (LBPM) Workflow

Causality: This workflow is initiated when a researcher has identified a series of 1-Acetyl-3-(phenylmethylidene)piperazine-2,5-dione analogs with varying biological activities against a target, but the target's 3D structure remains elusive. The goal is to build a predictive model based solely on the ligands' properties.

Experimental Protocol: LBPM Hypothesis Generation

-

Dataset Curation and Preparation:

-

Action: Compile a dataset of at least 15-20 structurally diverse analogs with a wide range of accurately measured biological activities (e.g., IC₅₀ values spanning at least 3-4 orders of magnitude).

-

Rationale: A diverse dataset with a significant activity range is crucial for building a statistically robust model that can effectively distinguish between highly active and inactive compounds.[17]

-

Self-Validation: Divide the dataset into a training set (~75% of compounds) to build the model and a test set (~25%) to validate its predictive power. This separation ensures the model is not overfitted to the data used to create it.[18]

-

-

Conformational Analysis:

-

Action: For each molecule in the training set, generate a representative ensemble of low-energy 3D conformers using a suitable algorithm (e.g., Monte Carlo or systematic search).

-

Rationale: Flexible molecules like our lead compound exist as a population of different shapes (conformers). The biologically active conformation is one of these, and it must be included in the analysis to generate a relevant pharmacophore.[18] A large energy threshold (e.g., 20 kcal/mol above the global minimum) is chosen to ensure broad conformational sampling.

-

-

Common Feature Pharmacophore Generation:

-

Action: Utilize a pharmacophore generation algorithm (e.g., HipHop or HypoGen in Discovery Studio, Phase in Schrödinger) to identify common chemical features among the most active compounds in the training set.[17]

-

Rationale: These algorithms systematically align the conformer ensembles of active molecules to find spatial arrangements of pharmacophoric features that are shared. This common pattern forms the basis of the pharmacophoric hypothesis.

-

-

Hypothesis Scoring and Selection:

-

Action: The software will generate multiple potential pharmacophore hypotheses. These are ranked based on statistical parameters such as cost values, correlation coefficients, and root-mean-square deviation (RMSD).[19]

-

Rationale: A high-quality hypothesis will effectively map the features of the most active compounds while failing to map the features of inactive compounds. The best model is one that provides the clearest structure-activity relationship.

-

Visualization: LBPM Workflow

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Part 4: Model Validation: Ensuring Predictive Power

Causality: A pharmacophore model is merely a hypothesis. Before it can be trusted for expensive applications like virtual screening, it must undergo rigorous validation to prove its ability to distinguish known active compounds from inactive ones. [20][21]This step is non-negotiable for scientific integrity.

Experimental Protocol: Model Validation

-

Fischer's Randomization Test (for LBPM):

-

Action: This method, often called "CatScramble," involves shuffling the activity values of the training set compounds and attempting to build new pharmacophore hypotheses. This is repeated many times (e.g., 99 times for 99% confidence).

-

Rationale: If the original dataset has a true structure-activity relationship, the hypotheses generated from it will be statistically superior to those from the randomized, nonsensical data. This confirms the model's statistical significance. [19]

-

-

Test Set Validation (External Validation):

-

Action: Screen the previously separated test set (containing both active and inactive compounds) against the final pharmacophore model.

-

Rationale: This is the most critical validation step. The model's performance on data it has never seen before is the true measure of its predictive ability. [18]

-

-

Performance Metrics Calculation:

-

Action: Calculate key metrics to quantify the model's performance.

-

Rationale: These metrics provide a quantitative assessment of the model's quality.

-

Enrichment Factor (EF): Measures how much better the model is at finding actives in the top fraction (e.g., top 1%) of a ranked list compared to random selection. [21]A high EF value indicates good early enrichment.

-

Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to discriminate between actives and inactives (AUC = 1 is perfect, AUC = 0.5 is random). [20]

-

-

Data Presentation: Validation Metrics

| Metric | Poor Model | Good Model | Interpretation |

| Test Set Actives Found | 30% | 95% | The percentage of known actives from the test set identified by the model. |

| Enrichment Factor (Top 1%) | 1.5 | 25.0 | A high EF shows the model preferentially ranks active compounds at the top of the list. |

| ROC AUC | 0.62 | 0.91 | An AUC value close to 1.0 indicates excellent discrimination between actives and inactives. |

Part 5: Application in Drug Discovery: Virtual Screening

Causality: With a rigorously validated pharmacophore model in hand, the next logical step is to use it as a 3D search query to find novel molecules with the potential to be active against the target of interest from vast chemical libraries. [6]

Experimental Protocol: Virtual Screening

-

Database Preparation:

-

Action: Obtain a large, multi-conformer compound database (e.g., ZINC, Enamine). [22]Ensure the database is properly formatted and prepared for screening.

-

Rationale: A high-quality, diverse chemical library increases the chances of discovering novel scaffolds. Pre-generating conformers for the database is computationally expensive but speeds up the screening process immensely.

-

-

Pharmacophore-Based Screening:

-

Action: Screen the prepared database against the validated pharmacophore model. The software will attempt to map the pharmacophoric features of the model onto each conformer of each molecule in the database.

-

Rationale: This is a rapid filtering process that can triage millions of compounds in a matter of hours, retaining only those that match the key 3D chemical features required for biological activity. [23]

-

-

Hit List Generation and Filtering:

-

Action: Molecules that successfully map the pharmacophore are collected into a "hit list," typically ranked by a "fit score" that measures how well they align with the query. [23]This list is then filtered using additional criteria, such as Lipinski's Rule of Five (for drug-likeness) and removal of known pan-assay interference compounds (PAINS).

-

Rationale: The initial hit list can still be large. Post-processing filters are essential to remove compounds with undesirable properties and prioritize the most promising candidates for follow-up studies.

-

-

Downstream Analysis:

-

Action: Subject the top-ranked, filtered hits to further computational analysis, such as molecular docking, to predict their binding pose and estimate binding affinity.

-

Rationale: Docking provides a more detailed, atomistic view of the potential interaction, serving as a final in silico validation step before committing resources to the chemical synthesis and biological testing of the candidate compounds. [6]

-

Visualization: Virtual Screening Workflow

Caption: Workflow for Pharmacophore-Based Virtual Screening.

Part 6: Advanced Considerations & Future Directions

The field of pharmacophore modeling is continuously evolving. To remain at the cutting edge, researchers should be aware of advanced techniques:

-

Dynamic Pharmacophores: Traditional models are static. By incorporating data from molecular dynamics (MD) simulations, it is possible to create "dynophores" that account for the flexibility of the target protein and the dynamic nature of protein-ligand interactions, potentially leading to more robust models. [11][24][25]* AI and Machine Learning Integration: AI/ML algorithms are being increasingly used to enhance pharmacophore modeling. They can improve feature selection, optimize model scoring, and build more accurate predictive models from large datasets, accelerating the discovery of novel chemical scaffolds. [5][11]* Polypharmacology and Off-Target Prediction: Pharmacophore models can be used not only to find active compounds for a specific target but also to predict potential off-target interactions by screening against a panel of anti-target pharmacophores. This is crucial for early safety assessment and for designing drugs that modulate multiple targets simultaneously. [11][12] By integrating these foundational principles and advanced techniques, researchers can effectively harness the power of pharmacophore modeling to guide rational drug design and accelerate the journey from concept to clinic.

References

- Pharmacophore modeling: advances and pitfalls. Frontiers.

- 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry.

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.

- Structure based Pharmacophore Modeling Service.

-

Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. [Link]

- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.

-

Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]

- Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology.

-

Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Taylor & Francis Online. [Link]

-

Pharmacophore modeling in drug design. PubMed. [Link]

-

Pharmacophore modeling and its applications. ResearchGate. [Link]

- Pharmacophore modeling. Fiveable.

- Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences.

- Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Molecules.

- Ligand-based pharmacophores. TeachOpenCADD.

-

Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]

- Ligand-Based Virtual Screening.

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules. [Link]

- Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. Russian Journal of General Chemistry.

-

Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters. [Link]

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.

-

Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. [Link]

-

Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances. [Link]

-

Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. nano-ntp.com [nano-ntp.com]

- 6. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 12. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. fiveable.me [fiveable.me]

- 16. tandfonline.com [tandfonline.com]

- 17. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. researchgate.net [researchgate.net]

- 21. aast.edu [aast.edu]

- 22. Frontiers | Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies [frontiersin.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial and Cytotoxic Properties of Phenylmethylidene Piperazine-2,5-diones

Abstract The piperazine-2,5-dione (2,5-diketopiperazine, DKP) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2][3] This technical guide provides an in-depth exploration of a specific, highly active subclass: phenylmethylidene piperazine-2,5-diones. We will examine their synthesis, potent antimicrobial and cytotoxic properties, structure-activity relationships, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Versatility of the Piperazine-2,5-dione Core

Piperazine-2,5-diones are the smallest cyclic peptides, formed from the condensation of two amino acids.[4] This simple heterocyclic ring is a cornerstone of many biologically active compounds due to its conformational rigidity, metabolic stability compared to linear peptides, and its capacity to present diverse chemical functionalities.[5] These features allow DKP derivatives to interact with a wide range of biological targets, leading to activities including antiviral, anticancer, and antimicrobial effects.[5][6]

The introduction of unsaturated carbon-carbon double bonds at the 3- and 6-positions of the DKP ring, particularly through condensation with aromatic aldehydes to form phenylmethylidene (or benzylidene) derivatives, often confers potent cytotoxic and antimicrobial properties.[5][7] These planar, conjugated systems can engage in critical biological interactions, such as π-stacking with protein residues or DNA bases, and their lipophilicity can be tuned to enhance cell membrane permeability and bioavailability.[5][7][8] This guide focuses specifically on these derivatives, elucidating the scientific basis for their bioactivity and providing the practical methodologies required to assess their potential as therapeutic agents.

Synthesis of Phenylmethylidene Piperazine-2,5-diones

The synthesis of both symmetrical and unsymmetrical phenylmethylidene piperazine-2,5-diones is typically achieved through a base-catalyzed Knoevenagel-type condensation. The reaction involves the active methylene protons on the piperazine-2,5-dione ring and an appropriate benzaldehyde derivative.

The choice of starting material is critical. Using piperazine-2,5-dione itself often leads to symmetrical bis-arylidene derivatives.[3] To achieve mono-substituted or unsymmetrical bis-substituted products, a stepwise approach is necessary, often starting with a protected intermediate like 1,4-diacetylpiperazine-2,5-dione.[3][9] This allows for controlled, sequential condensation with different aldehydes.[3]

Caption: General synthetic workflow for phenylmethylidene piperazine-2,5-diones.

Antimicrobial Properties

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] The phenylmethylidene subclass is particularly notable for its efficacy against both bacterial and fungal pathogens.

Mechanism of Action

The primary mechanism of antimicrobial action for many piperazine-based compounds involves the disruption of the bacterial cytoplasmic membrane.[2] The lipophilic nature of the phenylmethylidene substituents allows the molecule to intercalate into the lipid bilayer of the cell membrane. This intercalation disrupts membrane integrity, leading to the leakage of essential intracellular components like ions and metabolites, ultimately causing cell death.[8] This physical mode of action can be advantageous in combating drug resistance, as it is more difficult for bacteria to develop resistance to membrane disruption compared to target-specific enzyme inhibition.

Spectrum of Activity

Phenylmethylidene piperazine-2,5-diones have shown activity against a range of pathogens:

-

Gram-Positive Bacteria: Efficacy has been reported against strains such as Staphylococcus aureus and Bacillus subtilis.[1][10]

-

Gram-Negative Bacteria: While often less potent against Gram-negative bacteria due to the protective outer membrane, activity has been observed against species like Escherichia coli and Pseudomonas aeruginosa.[1][10]

-

Fungi: Antifungal properties against pathogens like Candida albicans and Aspergillus niger have also been documented.[1][2]

Structure-Activity Relationship (SAR)

The antimicrobial potency is highly dependent on the substitution patterns of the phenyl rings.

-

Lipophilicity: Increased lipophilicity generally correlates with enhanced antimicrobial activity, likely due to improved membrane penetration.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, influencing its interaction with the microbial cell membrane.[11]

Cytotoxic Properties

Perhaps the most compelling activity of phenylmethylidene piperazine-2,5-diones is their potent cytotoxicity against various cancer cell lines.[7][12][13]

Mechanism of Action

The cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][14] Studies have shown that these compounds can block cell cycle progression, frequently at the G2/M phase, preventing cancer cells from dividing.[13][14] This cell cycle blockade is often a precursor to apoptosis, which is subsequently initiated, leading to the selective elimination of cancerous cells.

Caption: Proposed mechanism of cytotoxic action.

In Vitro Efficacy

Significant inhibitory activities have been demonstrated against a range of human cancer cell lines, including:

-

Hepatocellular Carcinoma (HepG2)[12]

Many derivatives exhibit potent activity with IC50 (half-maximal inhibitory concentration) values in the low micromolar or even nanomolar range, sometimes exceeding the potency of established chemotherapy drugs like cisplatin.[12][13][14]

Structure-Activity Relationship (SAR)

The cytotoxicity of these compounds is exquisitely sensitive to their chemical structure.

-

N-Alkylation: Introducing a small alkyl group (e.g., allyl) on one of the piperazine nitrogens can disrupt intermolecular hydrogen bonding and π-π stacking that causes poor solubility.[7][14] This significantly enhances lipophilicity and, consequently, bioavailability and anticancer activity.[5][7]

-

Phenyl Ring Substituents: The nature and position of substituents on the phenyl rings are critical. For instance, naphthalenylmethylene and methoxybenzylidene functionalities have been shown to produce highly active compounds.[13][14] Conversely, strong electron-withdrawing groups may not be favorable for high activity.[7][13]

Key Experimental Protocols

The following protocols represent standardized, validated methodologies for the synthesis and biological evaluation of phenylmethylidene piperazine-2,5-diones.

General Synthesis of a Symmetrical (Z,Z)-3,6-bis(phenylmethylidene)piperazine-2,5-dione

Causality: This procedure utilizes a base-catalyzed condensation in a high-boiling solvent (acetic anhydride), which also acts as a dehydrating agent, to drive the reaction to completion and ensure the formation of the thermodynamically stable Z,Z isomer.

-

Combine piperazine-2,5-dione (1.0 eq), the desired benzaldehyde derivative (2.2 eq), and anhydrous sodium acetate (4.0 eq) in acetic anhydride.

-

Reflux the mixture with stirring for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature, then pour it into ice water.

-

Allow the mixture to stand until a solid precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water and then cold ethanol.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure bis(phenylmethylidene) derivative.[9]

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency.[16] Serial two-fold dilutions ensure a precise determination of the lowest concentration that inhibits visible microbial growth.[16]

-

Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration 100x the highest desired test concentration.

-

Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells.[17]

-

Serial Dilution: Add 100 µL of the 2x final concentration of the test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on. Discard 100 µL from the final dilution column.[17] This creates a gradient of compound concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well (except the sterility control) with 5 µL of the standardized inoculum.[17]

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours in ambient air.[16][18]

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16][19]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Causality: The MTT assay is a robust, colorimetric method for assessing cell viability.[20][21] It relies on the principle that only metabolically active, viable cells contain mitochondrial reductase enzymes that can convert the yellow MTT salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[20][22]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only for background).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20][22] Incubate for an additional 2-4 hours at 37°C.[23]

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[22][23] Mix gently on an orbital shaker for 15 minutes.[22]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[20][22] A reference wavelength of >650 nm can be used to subtract background absorbance.[20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Data Summary

The following tables provide representative data for a hypothetical series of phenylmethylidene piperazine-2,5-diones, illustrating how results are typically presented.

Table 1: Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |

|---|---|---|---|

| PD-01 | 8 | 32 | 16 |

| PD-02 | 4 | 16 | 8 |

| PD-03 | >64 | >64 | >64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

Table 2: Cytotoxic Activity (IC50 in µM)

| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |

|---|---|---|---|

| PD-01 | 5.2 | 3.8 | 7.1 |

| PD-02 | 1.2 | 0.7 | 2.5 |

| PD-03 | 45.8 | >50 | >50 |

| Cisplatin | 3.1 | 1.5 | 4.9 |

Conclusion and Future Perspectives

Phenylmethylidene piperazine-2,5-diones represent a versatile and highly potent class of bioactive molecules. Their straightforward synthesis, coupled with significant antimicrobial and cytotoxic properties, makes them attractive candidates for further drug development. The ability to systematically modify their structure at the phenyl rings and the piperazine nitrogens allows for fine-tuning of their activity, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the structural diversity of these compounds, performing in-depth mechanistic studies to fully elucidate their molecular targets, and advancing the most promising candidates into preclinical in vivo models. The development of derivatives with improved selectivity for cancer cells over normal cells will be a critical step towards their potential clinical application.[24]

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 15, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Nature Protocols. Retrieved February 15, 2026, from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved February 15, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 01). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]

-

MTT Cytotoxicity Study. (n.d.). NAMSA. Retrieved February 15, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 15, 2026, from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). FWD AMR-RefLabCap. Retrieved February 15, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved February 15, 2026, from [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2021, November 13). MDPI. Retrieved February 15, 2026, from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

-

Piperazine based antimicrobial polymers: a review. (2021, April 23). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (2024, August 01). PMC. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

Piperazine based antimicrobial polymers: a review. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023, May 26). MDPI. Retrieved February 15, 2026, from [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021, December 31). Asian Pacific Journal of Health Sciences. Retrieved February 15, 2026, from [Link]

-

New Conjugated Systems Derived from Piperazine-2,5-dione. (2000, March 10). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. (2024, January 15). PolyU Institutional Research Archive. Retrieved February 15, 2026, from [Link]

-